Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine core.
Introduction of the Piperazine Moiety: The next step involves the reaction of the tetrahydropyrimidine intermediate with 4-(4-fluorophenyl)piperazine. This is typically achieved through a nucleophilic substitution reaction.
Final Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to yield the desired ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydropyrimidine ring, potentially forming alcohol derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition assays to understand its biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its fluorophenyl and methoxyphenyl groups enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H29FN4O4 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29FN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)17-4-10-20(33-2)11-5-17)16-29-12-14-30(15-13-29)19-8-6-18(26)7-9-19/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) |
InChI Key |
ILBNYDAHHJPHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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